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Chlorthion

Cat. No.: B1581421
CAS No.: 500-28-7
M. Wt: 297.65 g/mol
InChI Key: NZNRRXXETLSZRO-UHFFFAOYSA-N
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Description

Scholarly Overview of Organophosphorus Insecticides

Organophosphorus insecticides are characterized by a central phosphorus atom bonded to oxygen or sulfur atoms, and organic groups neptjournal.com. Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the nervous systems of insects and other organisms nih.govneptjournal.commdpi.com. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disruption of nerve impulses mdpi.com. The development of organophosphorus insecticides gained prominence after World War II, offering alternatives to persistent organochlorine pesticides neptjournal.commdpi.com.

Historical Context of Chlorthion's Introduction and Development in Scientific Literature

This compound, also known by names such as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate (B77711) or Bayer 22/190, was first reported in 1954 drugfuture.comnist.gov. Its synthesis was documented in scientific literature, including work by Schrader and patents assigned to Bayer drugfuture.com. The introduction of this compound into the scientific discourse reflects the active research and development in the field of organophosphorus chemistry for agricultural applications during that period researchgate.net.

Evolution of this compound's Application in Pest Management Research and Development

Following its introduction, this compound was investigated for its potential as a broad-spectrum insecticide, effective against a range of insects such as boll weevils, blowfly larvae, mosquito larvae, and aphids herts.ac.uk. Early research explored its application in controlling pests on various crops, including fruits and vines, as well as in forestry herts.ac.uk. Studies in scientific literature during the 1950s and 1960s focused on its properties and efficacy against target pests drugfuture.comannualreviews.org. For instance, research examined its metabolism in organisms like rats and cockroaches, noting its rapid hydrolysis to dimethyl thiophosphate and 3-chloro-4-nitrophenol (B188101) nih.gov.

While initially explored for wide application, the academic and practical focus on this compound evolved over time. Research findings contributed to the broader understanding of organophosphorus insecticides, including their mode of action and environmental fate neptjournal.commdpi.comherts.ac.uk. Although once used, this compound is now considered obsolete in many regions, reflecting shifts in pest management strategies, regulatory landscapes, and the development of newer compounds herts.ac.uk. The scientific literature on this compound provides historical data points within the larger narrative of insecticide development and the transition towards integrated pest management approaches that seek to reduce reliance solely on chemical controls nih.govresearchgate.netresearchgate.netcirad.fr.

Detailed research findings on this compound from the available sources primarily focus on its chemical properties and metabolic fate in research settings.

PropertyValueSource
Molecular FormulaC₈H₉ClNO₅PS herts.ac.uk herts.ac.uk
Molecular Weight297.65 g/mol nih.gov nih.gov
CAS Registry Number500-28-7 nih.gov nih.gov
Melting Point21 °C drugfuture.com drugfuture.com
Density (20°C/4°C)1.437 drugfuture.com drugfuture.com
Solubility in Water40 mg/l at 20 °C nih.gov nih.gov
Solubility in Organic SolventsMiscible in benzene, alcohol, ether; readily soluble in toluene (B28343) & oil drugfuture.comnih.gov drugfuture.comnih.gov
HydrolysisHydrolyzed by alkali drugfuture.comnih.gov drugfuture.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClNO5PS B1581421 Chlorthion CAS No. 500-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3
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InChI Key

NZNRRXXETLSZRO-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl
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Molecular Formula

C8H9ClNO5PS
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DSSTOX Substance ID

DTXSID9041784
Record name Chlorthion
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Molecular Weight

297.65 g/mol
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Physical Description

Yellow solid; Commercial substance is yellow liquid; [HSDB] Yellow solid; mp = 21 deg C; [MSDSonline]
Record name Chlorothion
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Boiling Point

136 °C @ 0.23 mm Hg, YELLOW OIL; BP: 125 °C @ 0.1 MM HG /COMMERCIAL PRODUCT/, BP: 136 °C @ 0.3 mbar; 112 °C @ 0.05 mbar
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Solubility

Miscible in benzene, alcohol, ether, MISCIBLE IN AROMATIC SOLVENTS, SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL, In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils, In water, 40 mg/l at 20 °C
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Density

1.437 @ 20 °C/4 °C
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Vapor Pressure

0.000004 [mmHg], 4X10-6 mm Hg @ 20 °C
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Color/Form

Pure compound is yellow crystals. ... Commercial product is a yellow oil.

CAS No.

500-28-7
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Record name O-(3-chloro-4-nitrophenyl) O,O-dimethyl thiophosphate
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Melting Point

21 °C
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Toxicological Research on Chlorthion

Mechanisms of Chlorthion-Induced Toxicity at Molecular and Cellular Levels

The primary mechanism of this compound toxicity, characteristic of organophosphate insecticides, involves the inhibition of cholinesterase enzymes. nih.govherts.ac.ukmichigan.gov This inhibition leads to the accumulation of acetylcholine (B1216132) at cholinergic synapses, disrupting normal nerve transmission. michigan.govmdpi.comindexcopernicus.com

Cholinesterase Inhibition Dynamics and Kinetics

This compound, as an organophosphate, inhibits acetylcholinesterase (AChE) by phosphorylating the active site of the enzyme, rendering it enzymatically inert. indexcopernicus.com This covalent binding is a key aspect of the inhibition dynamics. While the specific kinetics for this compound are not extensively detailed in the provided results, studies on other organophosphates highlight the time-dependent nature of this inhibition and the concept of critical target occupation, where toxicity is linked to the amount of covalently occupied target sites (AChE). dss.go.th The inhibition rate can be influenced by factors such as enzyme concentration and the specific organophosphate compound. ekb.egnih.gov

Metabolic Activation and Detoxification Pathways of this compound

Organophosphate phosphorothionates like this compound typically undergo metabolic activation, primarily by cytochrome P-450 enzymes, to their more toxic oxon analogues. dss.go.thresearchgate.netscielo.br This bioactivation is crucial for their anticholinesterase activity. dss.go.thresearchgate.net In the case of this compound, it is rapidly hydrolyzed to dimethyl thiophosphate and 3-chloro-4-nitrophenol (B188101). nih.gov Oxidation to the phosphate (B84403) and hydrolysis to phosphoric acid and 3-chloronitrophenol also occur to a limited extent. nih.gov Metabolic activation enzymes are primarily found in subcellular fractions resembling mammalian liver microsomes and require oxygen and NADPH₂. researchgate.net

Detoxification pathways for organophosphates generally involve hydrolysis catalyzed by enzymes such as carboxylesterases and A-esterases, as well as conjugation with glutathione. dss.go.thscielo.br Studies on other organophosphates indicate that detoxification can occur via conjugation with glucuronide, sulfate (B86663), or glutathione. researchgate.net Renal xenobiotic metabolism can also contribute to detoxification, although it may also produce reactive intermediates. researchgate.net

Comparative Toxicological Profiles of this compound with Other Organophosphates

This compound exhibits varying degrees of toxicity compared to other organophosphates, depending on the organism. Acute oral LD₅₀ values in rats show this compound (1500 mg/kg) to be less toxic than parathion (B1678463) (6-15 mg/kg) and diazinon (B1670403) (220-270 mg/kg), but within a similar range as malathion (B1675926) (1400-5834 mg/kg). who.int

The relative toxicity to insects also varies by species. In adult female houseflies (Musca domestica), the order of decreasing toxicity is diazinon > this compound > malathion. who.int However, this compound was found to be more toxic than either diazinon or malathion to the little housefly (Fannia canicularis L.). who.int Studies on mosquitos also indicate that the relative toxicity of organophosphorus compounds varies considerably from one species to another. who.int

Potentiation of toxicity can occur when this compound is combined with other organophosphates or even organochlorine compounds. cabidigitallibrary.org For example, studies showed potentiated toxicity when this compound was administered to mice in paired combinations with malathion, EPN, and Phostex. cabidigitallibrary.org

Table 1: Acute Oral LD₅₀ Values in Rats for Selected Organophosphates

CompoundAcute Oral LD₅₀ (mg/kg body weight)
Parathion6-15
Diazinon220-270
This compound1500
Malathion1400-5834

Source: Hadaway and Barlow who.int

Table 2: Relative Toxicity to Adult Female Houseflies (Musca domestica)

CompoundRelative Toxicity (compared to Diazinon = 1.00)
This compound0.23
Diazinon1.00
Malathion0.10

Source: Hadaway and Barlow who.int

Development and Application of In Vitro and In Vivo Toxicological Models for this compound Studies

Toxicological research on this compound has utilized both in vitro and in vivo models to understand its effects. In vivo studies in rats have examined the effects of dietary exposure on cholinesterase activity and general health parameters. inchem.org Studies in dogs have also investigated the impact of dietary this compound on plasma and erythrocyte cholinesterase levels. inchem.org

In vitro models, such as studies using housefly head cholinesterase, have been employed to assess the anticholinesterase activity and metabolic activation of organophosphates, including those structurally related to this compound. researchgate.net Cell culture models and precision-cut liver slices are also used in general toxicology to assess cellular metabolism, cytotoxicity, and genotoxicity, although specific studies on this compound using these models were not found in the provided results. nih.gov New approach methodologies (NAMs), including in vitro assays and in vitro to in vivo extrapolation (IVIVE), are increasingly being developed and applied in toxicology to reduce animal testing and improve risk assessment. altex.orgresearchgate.net

Acute and Chronic Toxicological Effects of this compound in Model Organisms

Studies in model organisms have provided insights into the acute and chronic toxicological effects of this compound.

Neurological and Neurobehavioral Effects

As a cholinesterase inhibitor, this compound is expected to induce neurological and neurobehavioral effects due to the accumulation of acetylcholine. herts.ac.ukmichigan.govmdpi.com Symptoms of organophosphate poisoning, in general, can include neurological manifestations. mdpi.comnih.gov

Studies in rats fed this compound at different dietary levels showed a marked decrease in serum cholinesterase activity, with some reduction in brain and submaxillary gland cholinesterase activity at higher concentrations. inchem.org Despite the significant reduction in serum cholinesterase, these studies reported no symptoms of cholinergic stimulation in rats fed up to 50 ppm for 120 days. inchem.org However, it is important to note that cholinesterase inhibition is a key biomarker of exposure and effect for organophosphates. mdpi.comekb.eg

Chronic occupational exposure to organophosphates has been associated with neurobehavioral deficits, including impairments in attention, memory, and other cognitive domains. nih.govresearchgate.netoup.comoup.comoup.com While this compound was listed as an organophosphate used historically in some contexts, specific detailed research findings on the neurological and neurobehavioral effects of this compound itself in model organisms beyond cholinesterase inhibition levels were not prominently featured in the provided search results. researchgate.netoup.comoup.com However, the known mechanism of action as a neurotoxin through cholinesterase inhibition strongly implies potential for such effects. herts.ac.ukmichigan.govindexcopernicus.comrfppl.co.in

Systemic Organ Toxicity and Pathological Manifestations

Studies on the systemic organ toxicity of this compound have primarily focused on its effects in experimental animals. Intraperitoneal injections of undiluted this compound in rats at a dose of 50 mg/kg body-weight daily for 60 days did not result in mortality. However, a dose of 100 mg/kg body-weight daily for the same duration led to 40% mortality. At a higher dose of 200 mg/kg body-weight daily, all animals died within 5-10 days, exhibiting symptoms similar to those caused by more toxic organophosphorus insecticides. inchem.org. This compound caused a greater decrease in serum cholinesterase activity compared to brain or submaxillary gland activity, potentially due to slow tissue absorption inchem.org.

In a 120-day feeding study, rats were given diets containing 10, 20, and 50 ppm of this compound. No significant changes in growth rate, food consumption, or general appearance were observed, nor were there symptoms of cholinergic stimulation. Pathological examination of tissues showed no differences in gross or microscopic features compared to control animals. However, dose-dependent decreases in cholinesterase activity were noted. At 50 ppm, there was a marked decrease in serum cholinesterase activity (76% inhibition) and slight reductions in brain and submaxillary gland activity. Lower levels of serum cholinesterase inhibition were also seen at 20 ppm (61%) and 10 ppm (27%). Cholinesterase activity returned to near normal levels within two weeks after this compound was removed from the diet. inchem.org.

In dogs, dietary this compound at levels of 0.5, 2, 5, and 15 ppm for 12 weeks did not cause depression of plasma and erythrocyte cholinesterase levels at the lower doses, with only a questionable depression at 15 ppm inchem.org.

This compound has been noted to have relatively high percutaneous toxicity for dogs. Single dipping in a 0.5% emulsifiable solution was fatal in some cases, and repeated immersion at 4-day intervals was accompanied by symptoms of toxicity. Dogs subjected to two dippings in a 2% solution died 36 hours after the second immersion. nih.gov.

Lethal amounts of organophosphates, including this compound, cause death through a combination of effects from muscarinic, nicotinic, and central cholinergic overstimulation or receptor paralysis. Manifestations can include hypotension, bradycardia, bronchoconstriction, bronchial fluid accumulation, respiratory muscle dysfunction, cyanosis, and central respiratory depression, ultimately leading to asphyxia. nih.gov. However, in observed herd outbreaks and ambulatory animals, the prominent clinical signs are generally those of behavioral, motor, and muscle stimulation nih.gov. Signs of muscarinic cholinergic overstimulation can include profuse salivation, lacrimation, nasal discharge, increased respiratory sounds, colic, diarrhea, pupil constriction, sweating, coughing, vomiting, and frequent urination nih.gov.

Reproductive and Developmental Toxicological Assessments

Specific long-term studies, including reproduction studies, were indicated as necessary for this compound due to its chemical nature, but no such data were available in earlier evaluations inchem.org. Some sources indicate that reproductive and developmental toxicity data are available pops.int, but specific findings for this compound are not detailed in the provided search results.

Research on other organophosphate pesticides like chlorpyrifos (B1668852) has demonstrated developmental toxicity in animal studies, affecting parameters such as sperm count, serum hormones, oxidative stress in the testis, and enzymes related to spermatogenesis nih.govnih.gov. Studies on mixtures containing chlorothalonil (B1668833), a fungicide, have also evaluated maternal and developmental toxicity, noting increased incidence of fetuses small for pregnancy age and skeletal anomalies in rats exposed during organogenesis scielo.br. While these studies involve different compounds, they highlight the types of assessments conducted in reproductive and developmental toxicology for pesticides.

Potentiation and Synergistic Effects of this compound with Co-Exposed Compounds

The combination of this compound with malathion and other phosphorothionates is reported to result in a potentiation of its oral toxicity to mice inchem.orgcabidigitallibrary.org. Studies in mice showed that malathion, EPN, this compound, and Phostex produced potentiated toxicity when administered in all possible paired combinations cabidigitallibrary.org.

Potentiation occurs when the combined effect of substances is greater than additive food.gov.uk. This can happen even when a component of the mixture, not toxic by itself, increases the toxicity of another compound ecologyandsociety.org. Interactions on metabolic processes, particularly those affecting the biotransformation of pesticides, are considered a common mechanism for synergism nih.gov. For organophosphates like this compound, which require metabolic activation to their more active oxon form to inhibit cholinesterase, compounds that induce enzymes involved in this activation can increase toxicity plos.org. Conversely, compounds that inhibit the metabolism of organophosphates can also lead to potentiation cabidigitallibrary.org.

While potentiation of this compound with other organophosphates has been observed, the complexity of toxicological interactions can lead to unpredictable effects in mixtures nih.gov.

Data Table: Summary of this compound Toxicity Findings in Rats

Study DurationRoute of AdministrationDose LevelObserved EffectsReference
60 daysIntraperitoneal50 mg/kg body-weight dailyNo mortality inchem.org
60 daysIntraperitoneal100 mg/kg body-weight daily40% mortality inchem.org
60 daysIntraperitoneal200 mg/kg body-weight daily100% mortality within 5-10 days, symptoms of organophosphorus poisoning inchem.org
120 daysDietary10 ppm27% inhibition of serum cholinesterase activity inchem.org
120 daysDietary20 ppm61% inhibition of serum cholinesterase activity inchem.org
120 daysDietary50 ppm76% inhibition of serum cholinesterase activity, slight reduction in brain/submaxillary gland cholinesterase, no pathological changes inchem.org

Data Table: Potentiation of this compound Toxicity in Mice

Compound 1Compound 2Combined EffectReference
This compoundMalathionPotentiation of oral toxicity inchem.orgcabidigitallibrary.org
This compoundEPNPotentiated toxicity in paired combination cabidigitallibrary.org
This compoundPhostexPotentiated toxicity in paired combination cabidigitallibrary.org
This compoundOther phosphorothionatesPotentiation of oral toxicity inchem.org

Environmental Dynamics and Ecotoxicology of Chlorthion

Environmental Fate and Transport of Chlorthion in Diverse Ecosystems

The movement and transformation of this compound in the environment are governed by its physical and chemical properties and the characteristics of the specific ecosystem.

Abiotic Degradation Pathways and Reaction Kinetics in Environmental Compartments

Abiotic degradation of this compound primarily involves hydrolysis and photolysis. Hydrolysis is influenced by temperature and pH. Studies have shown that this compound undergoes hydrolysis with half-lives ranging from 138 days at 10 °C to 1 day at 60 °C. nih.gov Stability decreases with extremes of pH. nih.gov

In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 7 hours at an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov

Biotransformation and Biodegradation Processes by Microbial Communities

Biotransformation and biodegradation by microbial communities play a role in the breakdown of organophosphorus insecticides like this compound. While specific detailed studies on this compound's microbial degradation pathways were not extensively found, organophosphorus compounds can be broken down by microorganisms. nih.govcaister.com For instance, some organophosphorus insecticides can be rapidly hydrolyzed to less toxic components. nih.gov Microbial communities can exhibit catabolic diversity, enabling the degradation or transformation of various organic pollutants. caister.com

Environmental Persistence and Mobility in Terrestrial and Aquatic Systems

This compound is not considered persistent in soil systems. herts.ac.uk Based on its estimated Koc value of 1800, this compound is expected to have low mobility in soil. nih.gov Volatilization from moist soil surfaces is not anticipated to be a significant fate process, given its estimated Henry's Law constant. nih.gov It is also not expected to volatilize from dry soil surfaces based on its vapor pressure. nih.gov

In aquatic systems, this compound is expected to adsorb to suspended solids and sediment due to its properties. nih.gov A low bioconcentration factor (BCF) of 29 suggests that bioconcentration in aquatic organisms is low. nih.gov Despite its moderate aqueous solubility herts.ac.uk, studies indicate that this compound can be highly toxic to aquatic species. nih.gov

Data on this compound's environmental fate and transport are summarized below:

PropertyValueInterpretation/ContextSource
Vapor Pressure (at 20 °C)4 x 10⁻⁶ mm HgExists in both vapor and particulate phases in air. nih.gov
Hydrolysis Half-lives138 to 1 days (at 10 to 60 °C)Hydrolysis rate is temperature-dependent. nih.gov
Atmospheric Half-life (OH rxn)~7 hoursRelatively rapid degradation in the atmosphere. nih.gov
Estimated Koc1800Low mobility in soil expected. nih.gov
Estimated Henry's Law Constant4.0 x 10⁻⁸ atm-cu m/moleVolatilization from moist soil not significant. nih.gov
Water Solubility (at 20 °C)40 mg/lModerate aqueous solubility. nih.gov
Bioconcentration Factor (BCF)29Low potential for bioconcentration in aquatic organisms. nih.gov
Persistence in SoilNot persistentDegrades in soil systems. herts.ac.uk

Ecotoxicological Impacts of this compound on Non-Target Organisms

This compound is considered moderately toxic to most biodiversity, with a potentially higher risk for bees. herts.ac.uk As an organophosphate, it acts as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk

Aquatic Organism Sensitivity and Response

This compound has been shown to be moderately toxic to temperate freshwater fish and invertebrates. herts.ac.uk

Data on the acute toxicity of this compound to aquatic organisms include:

Organism TypeSpeciesEndpointValue (mg/l)InterpretationSource
Temperate Freshwater FishLepomis macrochirusAcute 96 hr LC₅₀0.71Moderate herts.ac.uk
Temperate Freshwater InvertebratesDaphnia magnaAcute 48 hr EC₅₀4.2Moderate herts.ac.uk

Organophosphate insecticides, in general, can cause significant mortality in aquatic ecosystems, impacting both fish and invertebrate populations. wur.nl

Terrestrial Invertebrate Sensitivity and Response, including Pollinators

This compound poses a high alert for acute ecotoxicity to bees. herts.ac.uk Pesticides, including organophosphates like this compound, can be highly hazardous to bees, potentially causing significant colony losses. purdue.eduusu.edu The toxicity to bees can vary depending on the pesticide and the mode of exposure. purdue.eduusu.edu this compound is listed among pesticides considered hazardous to bees at any time of application. usu.eduwsu.edu

The impact on pollinators highlights a significant ecological concern associated with the use of this compound.

Effects on Soil Microbial Communities and Ecological Processes

The presence of pesticides in soil can influence the structure and activity of microbial communities, which are crucial for various ecological processes such as nutrient cycling and organic matter decomposition. Research indicates that this compound can impact soil microbial populations and enzymatic activities.

Studies have shown that this compound is not persistent in soil systems, with a typical aerobic soil degradation half-life (DT₅₀) reported around 15 days. herts.ac.uk Despite its relatively short persistence, its presence can still induce changes in the soil microbial environment.

This compound has been observed to cause modifications in the count and biological diversity of soil microorganisms. Specifically, it has been reported to stimulate the growth of heterotrophic bacteria and actinobacteria while inhibiting the growth of fungi. nih.govnih.gov These shifts in microbial populations can potentially alter the balance of microbial-driven processes in the soil.

The insecticide has also been identified as an inhibitor of certain soil enzymatic activities. It has been found to be a potent inhibitor of dehydrogenase, catalase, and acid phosphatase activities. nih.govnih.gov The effects on urease and alkaline phosphatase activities have been noted as variable. nih.govnih.gov Changes in enzyme activity can impact the rates of biochemical transformations in the soil, such as nutrient mineralization.

Furthermore, studies using techniques like PCR-DGGE have indicated that this compound can affect bacterial community structure, with more pronounced changes observed at higher treatment concentrations. mdpi.com While some studies on similar compounds like chlorothalonil (B1668833) have shown impacts on soil respiration and enzymatic activities, the specific effects of this compound on these broader ecological processes are linked to the observed changes in microbial communities and enzyme function. nih.govnih.govmdpi.com

The influence of this compound on soil microorganisms and associated ecological processes is concentration-dependent, with higher doses generally leading to more significant alterations in microbial counts, diversity, and enzyme activities. nih.govnih.gov

Bioaccumulation and Bioconcentration Potential within Food Chains

Bioaccumulation and bioconcentration refer to the accumulation of a chemical in an organism's tissues over time and the uptake of a chemical from the environment (typically water) into an organism, respectively. These processes are influenced by a chemical's physical and chemical properties, such as its hydrophobicity and its persistence in the environment and within organisms.

This compound has a moderate aqueous solubility and is not considered to be volatile. herts.ac.uk Its estimated octanol-water partition coefficient (Kow), indicated by XLogP3 values around 3.5-3.6, suggests a moderate level of hydrophobicity. nih.govuni.lunih.gov While hydrophobicity is a factor influencing bioaccumulation, compounds with significantly higher log Kow values (typically > 4.5) are generally considered to have a high bioaccumulation potential. pops.intpops.int

Some safety data sheets indicate that there is "no data for this product" regarding bioaccumulation lgcstandards.comlgcstandards.com, and one source states that this compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher hpc-standards.com.

While this compound is known to be very toxic to aquatic life with long lasting effects lgcstandards.comhpc-standards.comcpachem.com, this indicates a direct toxic effect rather than necessarily a high potential for bioaccumulation and transfer through food chains. The available information does not provide strong evidence to conclude that this compound has a high potential for bioaccumulation or biomagnification within food chains.

Analytical Methodologies for Chlorthion Research

Advanced Chromatographic Techniques for Chlorthion Detection and Quantification

Chromatography plays a crucial role in isolating this compound from sample matrices and quantifying its concentration. Different chromatographic approaches offer varying degrees of separation power and are often coupled with highly sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides like this compound. uoguelph.caekb.eg GC-MS offers high sensitivity, selectivity, and the ability to identify compounds based on their unique mass spectral fragmentation patterns. ekb.egnih.gov For this compound analysis, GC-MS can be used in both targeted and non-targeted screening methods. uoguelph.ca The NIST Mass Spectrometry Data Center lists mass spectral information for this compound, with intense peaks observed at m/z 109 (100%), 125 (97%), 79 (43%), and 297 (40%). nih.gov GC coupled with tandem mass spectrometry (GC-MS/MS), particularly using a triple quadrupole analyzer, provides enhanced robustness, sensitivity, and selectivity for pesticide residue analysis. nih.govresearchgate.net This allows for reliable quantification and identification of low concentrations of non-polar (semi)volatile compounds. researchgate.net

GC-MS/MS systems, such as the Thermo Scientific TSQ Quantum XLS, have been used for multi-residue pesticide determination, including this compound, in complex matrices like fruit jam. thermofisher.com This involves using selected reaction monitoring (SRM) or multireaction monitoring (MRM) for detection, which minimizes solvent consumption and extraction time when coupled with techniques like Solid-Phase Microextraction (SPME). thermofisher.com Studies have shown good linearity with correlation coefficients typically above 0.995 for pesticides analyzed by GC-MS/MS. thermofisher.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for pesticide residue analysis, particularly for compounds that are less volatile or thermally labile, although GC is generally preferred for volatile/semi-volatile, heat-stable compounds like this compound. uoguelph.caekb.eg HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. ekb.eg While GC-MS is frequently cited for this compound, HPLC is also indicated as a suitable technique for its analysis. sigmaaldrich.com HPLC coupled with UV detection has been explored for the determination of pesticides, though GC-FID and HPLC-UV can be expensive and less suitable for on-site detection compared to portable alternatives. nih.govresearchgate.net

Other Chromatographic and Spectrophotometric Approaches for this compound Analysis

Beyond GC-MS and HPLC, other chromatographic and spectrophotometric methods have been explored for the analysis of organophosphorus compounds, which may be applicable to this compound. Ion-exchange chromatography coupled with electroconductive or spectrophotometric detectors has been used for phosphorothioates. lodz.pl Spectrophotometric methods based on the induction activity of thiophosphoryl compounds in the iodine-azide reaction have also been developed for the determination of thiophosphoryl inductors, including phosphorothioates like this compound. lodz.pl Early methods for this compound analysis involved colorimetric determination. nih.gov While spectrophotometry is commonly used for determining substances like chlorophyll (B73375) by measuring absorbance at specific wavelengths, its direct application for this compound residue analysis in complex matrices might be limited compared to the selectivity offered by chromatographic methods unless coupled with a separation step. usf.eduresearchgate.net

Sample Preparation and Extraction Methods for this compound Residue Analysis

Effective sample preparation and extraction are critical steps in pesticide residue analysis to isolate the target analyte from the sample matrix and remove interfering substances before instrumental analysis.

Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free or solvent-reduced sample preparation technique that integrates sampling, extraction, and sample introduction into a single step. thermofisher.comnih.govacademicjournals.org In SPME, a coated fiber is exposed to the sample matrix (liquid or headspace), and analytes partition from the matrix onto the fiber coating. nih.govacademicjournals.org The fiber is then inserted directly into the injection port of a GC or HPLC system for thermal desorption or liquid desorption of the analytes. nih.gov SPME, particularly headspace SPME, has been applied to the analysis of organophosphorus pesticide residues in various matrices, including wheat. academicjournals.org It is considered a fast, economical, simple, and eco-friendly technique. academicjournals.org this compound may be determined in aqueous samples and fruits/vegetables using SPME in-line coupled to GC-MS. scientificlabs.ie

Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Methodologies

The Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method is a widely adopted sample preparation technique for the determination of pesticide residues in food and agricultural products. researchgate.netmdpi.comeurl-pesticides.eulcms.cz The original QuEChERS method involves acetonitrile (B52724) extraction followed by a salting-out step using magnesium sulfate (B86663) and sodium chloride to induce phase separation. mdpi.comeurl-pesticides.eu A dispersive solid-phase extraction (d-SPE) cleanup step is often included to remove matrix co-extractives using sorbents like PSA (primary secondary amine), C18, or graphitized carbon black. mdpi.comeurl-pesticides.eu

Modified QuEChERS methods have been developed to address challenges associated with specific pesticides or matrices. For instance, modifications involving magnetic nanoparticles have been used with QuEChERS for the determination of pesticides in fruits and vegetables by GC-MS/MS. scientificlabs.iesigmaaldrich.com While QuEChERS is effective for a wide range of pesticides, some studies have noted low recoveries for certain compounds, including this compound, when using specific cleanup sorbents like macroreticular resins, potentially due to irreversible adsorption or degradation. researchgate.netresearchgate.net The efficiency of QuEChERS can depend on the polarity of the compounds and the matrix. researchgate.net Acidification of the extraction solvent or sample has been explored in modified QuEChERS procedures to improve the recovery and stability of pH-sensitive pesticides. mdpi.comeurl-pesticides.eu The QuEChERS method, combined with GC-MS or LC-MS/MS, allows for the analysis of a large number of pesticides in various food commodities, often meeting the requirements for low residue levels. thermofisher.comeurl-pesticides.eu

Specialized Extraction Protocols for Complex Biological and Environmental Matrices

Extracting this compound from complex biological and environmental matrices presents challenges due to the diverse nature of the matrices and potential interfering substances. Effective extraction is a critical step to isolate the analyte before instrumental analysis.

For environmental samples such as water, common extraction techniques include liquid-liquid extraction using solvents like methylene (B1212753) chloride or solid-phase extraction (SPE) epa.gov. Solid environmental samples, such as soil, may utilize techniques like Soxhlet extraction, pressurized fluid extraction (PFE), microwave extraction, or ultrasonic extraction with solvent mixtures like hexane-acetone or methylene chloride-acetone epa.govmdpi.com. The choice of solvent and method depends on the specific matrix and the target analytes to minimize interferences and optimize recovery epa.gov.

In biological matrices, the complexity increases due to the presence of proteins, lipids, and other endogenous compounds. For the analysis of pesticide residues in human and environmental samples, methods involving extraction with solvents like acetone (B3395972) or chloroform, followed by clean-up steps such as liquid-liquid extraction or column chromatography, have been described nih.gov. For blood samples, extraction methods using solvent mixtures like hexane:acetone (1:1) have been employed, followed by steps like passing through anhydrous sodium sulfate and concentration using a rotary vacuum evaporator ajol.info. Another method for determining anticholinesterase pesticides, including this compound, in biological matrices like blood, stomach contents, liver, kidneys, lungs, brains, and vitreous humor from animal species involved extraction with a mixture of NaCl in phosphate-buffered saline (PBS) and an ether:chloroform solution, followed by shaking and centrifugation mdpi.com. Modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) methods, sometimes incorporating magnetic nanoparticles, have also been applied for the determination of this compound in complex matrices like fruits and vegetables scientificlabs.ie. Ultrasonicator-aided cartridge-based extraction methods are also being explored for pesticide detection in simulated biological matrices nrfhh.com.

Sample storage conditions are also important for maintaining the integrity of the analyte in biological and environmental matrices. Tissue samples to be extracted within 24 hours can be refrigerated, while longer storage requires deep freezing. Blood samples should be centrifuged and plasma separated before freezing for extended storage epa.govepa.gov.

Biomarker-Based Detection and Monitoring of this compound Exposure

Biomarkers offer a way to assess exposure to pesticides by measuring the parent compound, its metabolites, or biological responses in the body researchgate.netepa.gov. For organophosphate pesticides like this compound, biomarkers of exposure can include the measurement of the intact pesticide or its metabolites in biological fluids such as blood or urine researchgate.netepa.govnih.gov. Biomarkers of effect, such as the inhibition of cholinesterase enzymes, are also widely used to indicate exposure to organophosphorus compounds herts.ac.ukresearchgate.netepa.govmdpi.com.

While direct measurement of the parent this compound compound in biological matrices is possible, it is often more common to measure its metabolites, particularly in urine, due to their higher concentrations and ease of collection epa.govnih.gov. Dialkyl phosphate (B84403) metabolites are general biomarkers for organophosphate exposure, resulting from the metabolism of various compounds in this class nih.govmdpi.com. Monitoring cholinesterase inhibition provides an indication of the biological impact of exposure researchgate.netepa.govmdpi.com.

Research findings indicate that cholinesterase depression is a widely used biochemical biomarker for exposure to organophosphorus insecticides researchgate.net. Studies have also explored the presence of pesticide residues, including organophosphates, in blood samples of individuals with occupational exposure ajol.info.

Biomarkers of exposure measure the internal dose of a chemical and can provide information on individual exposures, changes over time, and variability within populations researchgate.netepa.gov. They can also help in understanding the relative importance of different exposure pathways epa.gov. While biomarkers of exposure indicate the presence of a chemical or its metabolites, biomarkers of effect indicate a change in biological function in response to the exposure researchgate.netepa.gov.

Data on the detection of this compound in biological samples from exposed individuals can be limited, particularly for older pesticides. However, studies on organophosphate exposure often rely on measuring metabolites or enzyme activity as indicators nih.govoup.com.

Matrix TypeExtraction TechniquesDetection Methods (Examples from Search Results)
Environmental WaterLiquid-liquid extraction, Solid-phase extraction (SPE) epa.govGas Chromatography (GC) with electron-capture detection (ECD) nih.gov, GC-MS scientificlabs.ie
Environmental SoilSoxhlet extraction, PFE, Microwave extraction, Ultrasonic extraction epa.govmdpi.comGC-ECD nih.gov, GC-MS scientificlabs.ie
Biological (General)Solvent extraction (e.g., acetone, chloroform, hexane:acetone, ether:chloroform) nih.govajol.infomdpi.com, QuEChERS-based methods scientificlabs.ie, Ultrasonicator-aided extraction nrfhh.comGC-ECD nih.gov, GC-MS scientificlabs.ie, HPLC-DAD mdpi.com
Biological (Blood)Hexane:acetone extraction ajol.info, NaCl in PBS + ether:chloroform extraction mdpi.comGC-MS ajol.info, HPLC-DAD mdpi.com
Biological (Urine)(Often metabolites are measured)LC-MS/MS (for metabolites) nih.gov
Biomarker TypeDescriptionRelevance to this compoundMeasurement Matrix (Examples)
Biomarker of ExposureMeasures the presence of the chemical or its metabolites in the body researchgate.netepa.gov.Direct measurement of this compound or its metabolites researchgate.netnih.gov.Blood, Urine researchgate.netepa.govnih.gov
Biomarker of EffectIndicates a change in biological function due to exposure researchgate.netepa.gov.Cholinesterase inhibition, a common effect of organophosphates like this compound herts.ac.ukresearchgate.net.Blood researchgate.netepa.gov

Mechanisms of Insecticide Resistance to Chlorthion

Biochemical Mechanisms of Chlorthion Resistance in Target Pests

Biochemical resistance involves the increased capacity of insects to detoxify or metabolize insecticides into less toxic or non-toxic compounds frontiersin.orgirac-online.orgpesticidestewardship.orgekb.eg. This is often mediated by enhanced activity or expression of specific enzyme families. Metabolic resistance is a common mechanism conferring resistance to organophosphate insecticides researchgate.netfrontiersin.orgirac-online.orgekb.egscielo.br.

Esterases are a significant group of enzymes involved in the metabolic detoxification of insecticides, including organophosphates researchgate.netfrontiersin.orgekb.egscielo.br. These enzymes can hydrolyze the ester bonds present in many insecticide molecules, breaking them down into less toxic metabolites researchgate.net. Resistance mediated by esterases can result from increased enzyme production (overexpression or gene amplification) or from mutations that lead to enzymes with enhanced catalytic efficiency towards the insecticide researchgate.net. While specific enzyme activity profiling data for esterase-mediated this compound detoxification is not extensively detailed in the immediately available search results, studies on resistance to other organophosphates like malathion (B1675926) and fenitrothion (B1672510) have correlated increased esterase activity with resistance levels kyoto-u.ac.jp. This suggests a similar mechanism is likely to contribute to this compound resistance in various pest species.

Cytochrome P450 monooxygenases (P450s) are another major family of enzymes that play a crucial role in the metabolic detoxification of a wide range of insecticides, including organophosphates pjoes.comfrontiersin.orgekb.egmdpi.commdpi.com. P450s catalyze various oxidation, reduction, and hydrolysis reactions that can convert insecticides into more water-soluble and excretable forms frontiersin.orgmdpi.com. Increased P450 activity and/or elevated expression levels of specific P450 genes have been frequently associated with insecticide resistance mdpi.commdpi.com. Research has specifically indicated the involvement of P450 monooxygenase-mediated resistance to this compound-ethyl . This finding directly implicates P450 enzymes in the metabolic breakdown of this compound or its related forms, contributing to resistance in exposed insect populations. Cross-resistance to multiple organophosphates can also be mediated by P450s with broad substrate specificity mdpi.com.

Esterase-Mediated Detoxification and Enzyme Activity Profiling

Target-Site Resistance Mechanisms and Receptor Alterations

This compound, as an organophosphate, exerts its toxic effect primarily by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132) herts.ac.uk. Target-site resistance involves modifications to this enzyme or other proteins that are the intended targets of the insecticide, reducing the insecticide's ability to bind or inhibit its target researchgate.netresearchgate.netpjoes.comirac-online.orgekb.egnih.gov. The most common target-site resistance mechanism to organophosphates is due to mutations in the ace-1 gene, which encodes AChE. These mutations can result in a modified AChE enzyme that is less sensitive to inhibition by organophosphates while still retaining sufficient catalytic activity for essential nerve function researchgate.netpjoes.com. Although specific details on AChE alterations directly conferring resistance to this compound were not specifically highlighted in the search results, this mechanism is a well-established mode of resistance for organophosphate insecticides and is highly relevant to understanding this compound resistance.

Behavioral Resistance to this compound Exposure in Insect Populations

Behavioral resistance refers to the ability of insects to alter their behavior to avoid contact with or uptake of an insecticide researchgate.netchowyang.comfrontiersin.orgirac-online.orgpesticidestewardship.orgescholarship.org. This can manifest in various ways, such as avoiding treated surfaces, reduced feeding on treated plants, or increased emigration from treated areas irac-online.orgescholarship.org. Behavioral resistance has been documented for several classes of insecticides, including organophosphates irac-online.org. While specific studies detailing behavioral resistance directly attributed to this compound exposure were not prominently found, the general mechanism is a known factor in insecticide resistance and could potentially contribute to reduced this compound efficacy in the field. For example, early observations of behavioral resistance to DDT in house flies involved avoidance of treated surfaces escholarship.org.

Genetic Basis and Molecular Evolution of this compound Resistance Traits

Insecticide resistance is a heritable trait, meaning it is passed down from one generation to the next through genetic mechanisms researchgate.netchowyang.comnih.gov. The development of resistance to this compound involves genetic changes within insect populations that confer a selective advantage in the presence of the insecticide nih.gov. These changes can include point mutations in genes encoding target proteins like AChE or detoxification enzymes, gene amplification leading to increased production of detoxification enzymes, or changes in gene regulation affecting enzyme expression levels researchgate.netpjoes.commdpi.comnih.gov. Resistance alleles may arise through spontaneous mutations or be present at low frequencies in the population before insecticide exposure nih.gov. Repeated application of this compound selects for individuals carrying these resistance traits, leading to an increase in their frequency within the population over time researchgate.netnih.gov. The genetic architecture of resistance can vary, ranging from resistance conferred by a single gene with a large effect to polygenic resistance involving multiple genes with smaller effects nih.govelifesciences.org. While detailed molecular genetic studies specifically on this compound resistance traits were not extensively covered in the search results, the principles of genetic selection and evolution of resistance mechanisms observed for other organophosphates are applicable.

Cross-Resistance Patterns and Their Implications for Integrated Pest Management

Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits resistance to other insecticides, often those with a similar mode of action or those metabolized by the same detoxification pathways researchgate.netkyoto-u.ac.jpmdpi.comoup.com. Understanding cross-resistance patterns is vital for designing effective Integrated Pest Management (IPM) strategies, as the use of one insecticide can inadvertently select for resistance to others, limiting future control options researchgate.netoup.com.

Studies on house flies have demonstrated cross-resistance involving this compound. A strain of Musca domestica resistant to Diazinon (B1670403), another organophosphate, showed significant levels of cross-resistance to this compound, with a reported 23-fold resistance level oup.com. Conversely, a house fly strain resistant to this compound exhibited cross-resistance to other organophosphates like parathion (B1678463) and ronnel kyoto-u.ac.jp.

The observed cross-resistance between this compound and other organophosphates is likely due to common resistance mechanisms, such as broad-spectrum metabolic detoxification by esterases or P450s, or target-site modifications in AChE that confer reduced sensitivity to multiple organophosphates mdpi.com.

The following table summarizes some reported cross-resistance levels in a Diazinon-resistant house fly strain to various insecticides, including this compound:

InsecticideResistance Level (Fold)
Diazinon38
Parathion16
Ronnel18
This compound23
Malathion5
Sevin®>37
Chlordane400
DDT>6,400
Dieldrin220
Lindane250

Data derived from a study on a Diazinon-resistant strain of Musca domestica oup.com.

These cross-resistance patterns highlight the importance of rotating insecticides with different modes of action and implementing other IPM tactics to minimize the selection pressure for broad-spectrum resistance.

Historical and Regulatory Perspectives of Chlorthion S Use

Evolution of Scientific Understanding Regarding Chlorthion's Environmental and Health Impacts

Scientific understanding of the environmental and health impacts of pesticides, including organophosphates like this compound, has evolved significantly over time. Early on, the focus was primarily on the efficacy of these chemicals in pest control beyondpesticides.orgca.gov. However, concerns regarding non-target effects on the environment and human health began to increase in the 1960s ca.gov.

Research has shown that organophosphate pesticides can have various environmental fates. This compound, for instance, is described as having moderate aqueous solubility and is not considered volatile herts.ac.uk. It is not persistent in soil systems and is only slightly mobile, with limited expectation of leaching to groundwater based on its physicochemical properties herts.ac.uk.

From a health perspective, organophosphates are known to inhibit cholinesterase herts.ac.uknih.gov. Studies on the metabolism of this compound in organisms like rats and cockroaches indicated rapid hydrolysis into other compounds nih.gov. The scientific understanding of pesticide impacts has been a continuous process, with ongoing research into potential long-term effects from continued exposure who.int. The development of resistance in insect populations to insecticides, first reported in the 1940s and increasing significantly by the late 1950s, also drove further research into the mechanisms of action and potential alternatives or new compounds who.intwho.int.

International and National Regulatory Status Changes and Compound Withdrawal

Regulatory frameworks for pesticides have undergone substantial changes internationally and nationally. In the United States, the creation of the Environmental Protection Agency (EPA) in 1970 marked a shift in pesticide regulation from agricultural agencies to an environmental and health-focused body ca.govwikipedia.org. This led to amendments to the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in 1972, requiring pesticides to be evaluated for their adverse effects on human health and the environment before registration uark.eduwikipedia.org. Older pesticides were also subject to reregistration under these new standards uark.eduwikipedia.orgcongress.gov.

This compound is no longer a registered pesticide product in the United States nih.gov. It is considered obsolete, although it may still be available in some countries herts.ac.uk. The withdrawal of compounds like this compound is part of a broader trend influenced by evolving scientific understanding of their impacts and changing regulatory landscapes herts.ac.ukresearchgate.net. International pesticide regulations vary between countries, covering aspects like residue limits on food, product registration, and use restrictions orst.edu.

Academic Scrutiny of Historical Pesticide Regulatory Frameworks and Policies

Academic scrutiny of historical pesticide regulatory frameworks and policies highlights several key areas of analysis. Research examines the evolution of these regulations, noting the shift from initial concerns about product quality to a greater focus on environmental and health impacts uark.educa.gov. Academic work also investigates the effectiveness of regulatory bodies and the factors influencing policy decisions brookings.eduresearchgate.net.

Studies have pointed out that while scientific knowledge about toxic substances has expanded, the development of complex regulatory systems to prevent and mitigate their effects has been a gradual process researchgate.net. There is also academic discussion regarding potential influences on regulatory agencies and the challenges in incorporating all available scientific evidence, such as epidemiology studies, into regulatory decisions brookings.edu. The historical context of pesticide use and regulation is often examined in relation to broader environmental history and the impact of human activities on ecosystems researchgate.netijisr.net. Academic scrutiny contributes to understanding the historical tensions between promoting agricultural productivity and protecting public health and the environment uark.edu.

Epidemiological Studies and Human Health Implications of Chlorthion Exposure

Occupational Exposure Assessments and Associated Health Outcomes

Occupational exposure to pesticides, including organophosphates like Chlorthion, can occur through various routes such as dermal contact, inhalation, and ingestion during production, transportation, mixing, loading, and application nih.govresearchgate.net. While general information on occupational exposure pathways for pesticides exists nih.govresearchgate.net, specific detailed occupational exposure assessments and associated health outcomes directly linked to this compound exposure were not found within the scope of the provided search results. One source mentions that occupational exposure to this compound may have occurred through dermal contact at workplaces where it was produced or used nih.gov. Epidemiological studies of populations exposed to organophosphorus pesticides including this compound have been noted pops.int, but specific findings for this compound were not detailed.

General Population Exposure Pathways and Long-Term Health Surveillance

General population exposure to pesticides can occur through ingestion of contaminated food and water, dermal contact with contaminated soil and plants, and inhalation of contaminated air mdpi.comepa.gov. While these general pathways are recognized for pesticides mdpi.comepa.govwho.intnih.gov, specific data on general population exposure levels to this compound or findings from long-term health surveillance studies focused on this compound exposure were not available in the provided search results.

Methodological Challenges and Advancements in this compound Epidemiological Research

Epidemiological studies investigating the health effects of chemical exposures face several challenges, including accurately estimating chemical exposure, addressing confounding factors, identifying periods of heightened vulnerability, and evaluating the effects of chemical mixtures nih.govnih.gov. While these challenges are relevant to the study of any pesticide, including this compound, specific methodological challenges or advancements uniquely related to epidemiological research on this compound were not detailed in the provided search results. General discussions on the need for further epidemiological investigation based on large-cohort studies for understanding the links between exposure to pollutants and health outcomes exist chlordecone-infos.fr, but these were not specific to this compound.

Based on the available information, detailed epidemiological data and specific research findings solely concerning this compound's impact on human health from occupational or general population exposure are not comprehensively presented.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Chlorthion’s molecular structure and purity in laboratory settings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, particularly focusing on the phosphorothioate group and nitro-substituted aromatic ring. High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) can assess purity and detect impurities. Ensure calibration with pharmacopeial standards (e.g., USP or EP) for traceability .

Q. How can researchers determine the oxidation states of non-carbon atoms in this compound (e.g., chlorine, nitrogen, sulfur)?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to analyze electron environments and oxidation states. For nitrogen in the nitro group, use computational methods (e.g., density functional theory) to validate experimental data. Cross-reference with spectroscopic data from databases like PubChem or ChemSpider .

Q. What protocols ensure reliable detection of this compound residues in agricultural or environmental samples?

  • Methodological Answer : Utilize gas chromatography (GC) with electron capture detection (ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods using spiked recovery experiments in matrices like soil or plant tissues. Include quality controls (QC) to address matrix interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved through experimental design?

  • Methodological Answer : Conduct controlled degradation studies under varying pH, temperature, and UV exposure. Use isotopic labeling (e.g., ¹⁴C-labeled this compound) to track degradation pathways. Compare results across multiple laboratories to identify methodological discrepancies and standardize protocols .

Q. What strategies are effective in identifying and quantifying genotoxic impurities in this compound during pharmaceutical development?

  • Methodological Answer : Perform Ames tests or micronucleus assays on synthesized impurities (e.g., nitrosamine derivatives). Use LC-MS with collision-induced dissociation (CID) to isolate and quantify impurities at ppm levels. Cross-validate results with in silico toxicity prediction tools (e.g., Derek Nexus) .

Q. How should stability studies for this compound be designed to meet regulatory requirements for shelf-life determination?

  • Methodological Answer : Follow ICH guidelines Q1A(R2) by exposing samples to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH). Monitor degradation products using stability-indicating HPLC methods. Establish acceptance criteria for potency, impurities, and pH changes .

Q. What in vitro methodologies are suitable for assessing this compound’s neurotoxic mechanisms in mammalian cell lines?

  • Methodological Answer : Use SH-SY5Y neuronal cells to measure acetylcholinesterase inhibition via Ellman’s assay. Combine with transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Include positive controls (e.g., chlorpyrifos) and validate findings with siRNA knockdown experiments .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., degradation rates), perform meta-analyses of published datasets, prioritizing studies with transparent method descriptions and validated QC protocols. Use statistical tools like ANOVA to assess variability across experimental conditions .
  • Experimental Reproducibility : Document all parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Share raw data in repositories like Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.